Meperidine-D4.HCl (Pethidine-D4.HCl)
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Overview
Description
1-Methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride is a synthetic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are widely used in medicinal chemistry due to their diverse biological activities. This compound is particularly notable for its applications in pharmaceutical research and drug development.
Preparation Methods
The synthesis of 1-methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors or reduction of pyridine derivatives.
Introduction of the Phenyl Group: The phenyl group is typically introduced via Friedel-Crafts alkylation or acylation reactions.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Formation of the Monohydrochloride Salt: The final step involves the reaction of the ester with hydrochloric acid to form the monohydrochloride salt.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride has several scientific research applications:
Pharmaceutical Research: It is used as a precursor in the synthesis of various drugs, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the pharmacokinetics and pharmacodynamics of piperidine derivatives.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of certain polymers and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride involves its interaction with specific molecular targets in the body:
Binding to Receptors: The compound binds to certain receptors in the central nervous system, modulating their activity.
Inhibition of Enzymes: It can inhibit specific enzymes involved in neurotransmitter metabolism.
Pathway Modulation: The compound affects various signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
1-Methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride can be compared with other piperidine derivatives:
The uniqueness of 1-methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22ClNO2 |
---|---|
Molecular Weight |
287.82 g/mol |
IUPAC Name |
ethyl 3,3,5,5-tetradeuterio-1-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H/i9D2,10D2; |
InChI Key |
WCNLCIJMFAJCPX-PQDNHERISA-N |
Isomeric SMILES |
[2H]C1(CN(CC(C1(C2=CC=CC=C2)C(=O)OCC)([2H])[2H])C)[2H].Cl |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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